Phallacidin from Amanita phalloides
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Overview
Description
Phallacidin is a bicyclic heptapeptide toxin found in the deadly Amanita phalloides mushroom, commonly known as the death cap mushroom. It belongs to the phallotoxin family, which also includes phalloidin and phalloin. These toxins are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization and leading to cellular toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phallacidin, like other phallotoxins, is typically isolated from the Amanita phalloides mushroom. The synthetic preparation of phallacidin involves complex peptide synthesis techniques due to its bicyclic structure and the presence of unusual amino acids such as hydroxyproline and threonine . The synthesis process includes the formation of a thioether bridge between cysteine and tryptophan residues, which is crucial for its biological activity .
Industrial Production Methods
Industrial production of phallacidin is not common due to its high toxicity and the complexity of its synthesis. Most research applications rely on extraction from natural sources or small-scale synthetic production in specialized laboratories .
Chemical Reactions Analysis
Types of Reactions
Phallacidin undergoes several types of chemical reactions, including:
Hydrolysis: Strong acids can hydrolyze the thioether bridge, resulting in the breakdown of the bicyclic structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can cleave the thioether bridge.
Acids: Hydrochloric acid and sulfuric acid are commonly used to hydrolyze the thioether bridge.
Major Products Formed
Cysteine: Formed from the cleavage of the thioether bridge.
Oxindolylalanine: Another product of the thioether bridge cleavage.
Scientific Research Applications
Phallacidin has several scientific research applications, particularly in the fields of biology and medicine:
Actin Staining: Phallacidin derivatives, often conjugated with fluorescent tags, are widely used in microscopy to visualize F-actin in cells.
Cell Biology: It is used to study the dynamics of the actin cytoskeleton and its role in various cellular processes.
Toxin Research: Phallacidin serves as a model compound for studying the mechanisms of action of cyclic peptides and their interactions with cellular targets.
Mechanism of Action
Phallacidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding occurs at the interface between F-actin subunits, locking them together and disrupting normal cellular functions . The stabilization of F-actin leads to the formation of rigid actin filaments, which can interfere with various cellular processes, ultimately leading to cell death .
Comparison with Similar Compounds
Phallacidin is part of the phallotoxin family, which includes several similar compounds:
Phalloidin: Another bicyclic heptapeptide with a similar mechanism of action.
Phalloin: Similar to phalloidin and phallacidin but differs slightly in its amino acid composition.
Uniqueness
Phallacidin is unique due to its specific amino acid sequence and the presence of a thioether bridge, which is crucial for its biological activity. Its ability to bind and stabilize F-actin makes it a valuable tool in cell biology research .
Properties
Molecular Formula |
C37H50N8O13S |
---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
(2S)-2-[(1S,14R,19S,21S,24S,29S,32S,35R)-29-(2,3-dihydroxy-2-methylpropyl)-19-hydroxy-24-methyl-16,22,25,27,30,33,36-heptaoxo-32-propan-2-yl-12-thia-10,15,17,23,26,28,31,34-octazapentacyclo[12.12.10.03,11.04,9.017,21]hexatriaconta-3(11),4,6,8-tetraen-35-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C37H50N8O13S/c1-15(2)25-33(54)44-26(28(49)35(55)56)27(48)23-13-59-34-19(18-7-5-6-8-20(18)41-34)10-21(30(51)40-22(31(52)43-25)11-37(4,58)14-46)39-29(50)16(3)38-32(53)24-9-17(47)12-45(24)36(57)42-23/h5-8,15-17,21-26,28,41,46-47,49,58H,9-14H2,1-4H3,(H,38,53)(H,39,50)(H,40,51)(H,42,57)(H,43,52)(H,44,54)(H,55,56)/t16-,17-,21-,22-,23-,24-,25-,26-,28-,37?/m0/s1 |
InChI Key |
BYPSVXOZIRQBFU-ZAQNTXJTSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O)NC(=O)N5C[C@H](C[C@H]5C(=O)N1)O |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O)NC(=O)N5CC(CC5C(=O)N1)O |
Origin of Product |
United States |
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